molecular formula C15H21NO4S B2796547 Boc-(S)-alpha-(3-thiophenylmethyl)-proline CAS No. 1217714-91-4

Boc-(S)-alpha-(3-thiophenylmethyl)-proline

Cat. No.: B2796547
CAS No.: 1217714-91-4
M. Wt: 311.4
InChI Key: LSZNTEAQCQFYGJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(S)-alpha-(3-thiophenylmethyl)-proline is a synthetic compound that belongs to the class of proline derivatives. It is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, attached to the proline backbone. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-alpha-(3-thiophenylmethyl)-proline typically involves the following steps:

    Protection of Proline: The proline molecule is first protected by the Boc group to form Boc-protected proline.

    Formation of Thiophenylmethyl Intermediate: A thiophenylmethyl group is synthesized separately, often through the reaction of thiophene with a suitable alkylating agent.

    Coupling Reaction: The thiophenylmethyl intermediate is then coupled with the Boc-protected proline under appropriate reaction conditions, such as the presence of a base and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-alpha-(3-thiophenylmethyl)-proline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Electrophilic reagents such as bromine or iodine can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Free amine derivative of the proline compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Boc-(S)-alpha-(3-thiophenylmethyl)-proline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Boc-(S)-alpha-(3-thiophenylmethyl)-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the proline backbone can fit into enzyme active sites, influencing the activity of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-alpha-(3-furanyl)-proline: Similar structure but with a furan ring instead of thiophene.

    Boc-(S)-alpha-(3-pyridyl)-proline: Contains a pyridine ring instead of thiophene.

    Boc-(S)-alpha-(3-phenyl)-proline: Features a phenyl ring instead of thiophene.

Uniqueness

Boc-(S)-alpha-(3-thiophenylmethyl)-proline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-7-4-6-15(16,12(17)18)9-11-5-8-21-10-11/h5,8,10H,4,6-7,9H2,1-3H3,(H,17,18)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZNTEAQCQFYGJ-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CSC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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